molecular formula C19H23ClN2O2S B2828162 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide CAS No. 1172022-75-1

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2828162
CAS No.: 1172022-75-1
M. Wt: 378.92
InChI Key: SVRLGUUYZATGJT-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a tetrahydrofuran moiety, and a cyclopentanecarboxamide group

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of this compound is not mentioned in the available resources. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available resources. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for the use of this compound are not mentioned in the available resources. The potential applications would depend on the specific properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with 4-chloro-3-methylbenzoyl chloride under acidic conditions.

    Introduction of the tetrahydrofuran moiety: The benzo[d]thiazole intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium hydride.

    Formation of the cyclopentanecarboxamide group: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-methylcyclopentanecarboxamide: Lacks the tetrahydrofuran moiety.

    N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide: Lacks the chloro group.

    N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide: Lacks the methyl group.

Uniqueness

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-12-9-14(20)10-16-17(12)21-19(25-16)22(11-15-7-4-8-24-15)18(23)13-5-2-3-6-13/h9-10,13,15H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRLGUUYZATGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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